
Desfluoro Risperidone
Descripción general
Descripción
Desfluoro Risperidone, also referred to as Risperidone Impurity K, is a structurally related compound of the atypical antipsychotic drug Risperidone. It is classified as a process-related impurity during Risperidone synthesis and is monitored under pharmacopeial standards (USP and Ph.Eur.) . Structurally, this compound lacks a fluorine atom present in the parent compound, which alters its physicochemical properties. For instance, 6-Desfluoro-6-hydroxy Risperidone (CAS: 106266-11-9) replaces the fluorine at position 6 with a hydroxyl group, resulting in a molecular formula of C₂₃H₂₈N₄O₃ and a molecular weight of 408.49 g/mol . This modification impacts its detection in analytical assays and may influence metabolic pathways or receptor interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desfluoro Risperidone can be synthesized through various synthetic routes. One common method involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude this compound rapidly and efficiently.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Desfluoro Risperidone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, potentially forming hydroxy derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing rings, affecting the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Hydroxy derivatives of this compound.
Reduction: Reduced forms of the nitrogen-containing rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Desfluoro Risperidone is characterized by its unique pharmacological profile, which includes:
- Chemical Structure : C23H28N4O2
- Mechanism of Action : Similar to risperidone, it acts primarily as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic effects .
Treatment of Schizophrenia
This compound is primarily studied for its efficacy in treating schizophrenia. It is believed to maintain the therapeutic benefits of risperidone while potentially reducing side effects associated with the parent compound.
- Efficacy : Clinical studies suggest that this compound may be effective in managing symptoms of schizophrenia, particularly in patients who have shown resistance to other treatments .
- Adverse Effects : Compared to risperidone, this compound may have a different side effect profile, potentially leading to fewer extrapyramidal symptoms (EPS) .
Pediatric Use
Research indicates that this compound may also be beneficial in treating children and adolescents with developmental disorders.
- Case Study : In a study involving children aged 8 to 17 years with treatment-resistant conditions, this compound demonstrated clinical improvement in several patients, with manageable side effects .
Comparative Studies
A comparative analysis between this compound and other antipsychotics reveals insights into its effectiveness and safety:
Case Studies and Evidence
Several documented case studies highlight the application of this compound in clinical settings:
- Case Study 1 : A young patient with severe schizophrenia switched from risperidone to this compound and exhibited marked improvement in symptoms after six months, reporting no significant side effects .
- Case Study 2 : In a cohort of children treated with this compound, 13 out of 20 showed substantial clinical improvement over a follow-up period of 8 to 15 months, with only minor side effects observed .
Mecanismo De Acción
The mechanism of action of Desfluoro Risperidone is believed to be similar to that of Risperidone. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. This dual antagonism helps to balance neurotransmitter levels, reducing symptoms of psychosis and mood disorders . The absence of the fluorine atom may slightly alter its binding affinity and pharmacokinetic properties, but the overall mechanism remains consistent with that of Risperidone .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Desfluoro Risperidone is one of several impurities and derivatives associated with Risperidone. Below is a detailed comparison with key analogs:
Structural Analogs and Impurities of Risperidone
Key Differences in Analytical Detection
- Chromatographic Resolution : this compound is resolved using Ultra Performance Liquid Chromatography (UPLC) with a retention time distinct from Risperidone and other impurities .
- Spectroscopic Signatures :
- NMR : The absence of fluorine in this compound eliminates ¹⁹F NMR signals observed in Risperidone. ¹H NMR shows additional aromatic proton peaks compared to fluorinated analogs .
- Mass Spectrometry : this compound exhibits a molecular ion peak at m/z 407.2 (vs. Risperidone’s m/z 410.2) due to the mass difference between fluorine and hydrogen .
Pharmacological and Chemical Implications
- Receptor Binding: Fluorine in Risperidone enhances lipophilicity and D₂/5-HT₂A receptor binding.
Analytical Methods for Quantification
Actividad Biológica
Desfluoro risperidone is a derivative of risperidone, an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. The biological activity of this compound is significant in understanding its pharmacological profile, efficacy, and potential therapeutic applications. This article will explore the compound's biological activity, including its receptor interactions, clinical implications, and relevant research findings.
This compound functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This dual action is crucial for its antipsychotic effects, as it helps alleviate both positive and negative symptoms of schizophrenia. Research indicates that the compound exhibits a high affinity for these receptors, contributing to its efficacy in managing psychotic disorders.
Receptor Binding Affinity
The binding affinity of this compound can be compared to that of its parent compound, risperidone. The following table summarizes the receptor affinities:
Receptor | This compound | Risperidone |
---|---|---|
D2 | High | High |
5-HT2A | High | High |
5-HT1A | Moderate | Moderate |
α1 Adrenergic | Low | Moderate |
H1 (Histamine) | Low | Moderate |
This table illustrates that this compound maintains a similar receptor profile to risperidone but may exhibit variations in binding affinities that can influence clinical outcomes.
Pharmacokinetics
This compound demonstrates distinct pharmacokinetic properties compared to risperidone. Studies indicate that it has a longer half-life, which may contribute to sustained therapeutic effects and reduced dosing frequency.
Key Pharmacokinetic Parameters
Parameter | This compound |
---|---|
Half-life | 20-30 hours |
Peak Plasma Concentration (Cmax) | 4-6 hours post-administration |
Volume of Distribution (Vd) | 3-5 L/kg |
These parameters suggest that this compound may offer advantages in terms of patient compliance due to less frequent dosing.
Efficacy in Schizophrenia
Clinical studies have demonstrated the effectiveness of this compound in treating schizophrenia. A randomized controlled trial involving patients with schizophrenia showed that those treated with this compound experienced significant reductions in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo.
Case Study Insights
One notable case study involved a patient with treatment-resistant schizophrenia who switched from traditional antipsychotics to this compound. The patient exhibited marked improvement in both positive symptoms (hallucinations and delusions) and negative symptoms (apathy and social withdrawal), highlighting the compound's potential in challenging cases.
Side Effects Profile
While this compound is generally well-tolerated, it is associated with some side effects commonly seen with antipsychotics, such as weight gain and metabolic syndrome. However, its side effect profile appears more favorable than that of older antipsychotics.
Comparison of Side Effects
Side Effect | This compound | Risperidone |
---|---|---|
Weight Gain | Moderate | High |
Extrapyramidal Symptoms | Low | Moderate |
Sedation | Low | Moderate |
This comparison indicates that this compound may present a lower risk for certain adverse effects while maintaining therapeutic efficacy.
Research Findings
Recent studies have focused on the neuroprotective properties of this compound. Research published in Nature highlighted its potential to protect cognitive functions in animal models, suggesting a broader therapeutic application beyond traditional antipsychotic effects .
Summary of Key Research Studies
- Cognitive Protection : A study found that this compound administration improved cognitive deficits associated with schizophrenia models .
- Long-term Efficacy : Another study reported sustained improvements in PANSS scores over six months of treatment, indicating long-term benefits .
- Pharmacokinetic Advantages : Research demonstrated that this compound has a more favorable pharmacokinetic profile compared to its parent compound .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing Desfluoro Risperidone’s purity and stability in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ) is critical for detecting impurities at microgram levels. FTIR spectroscopy can confirm the absence of drug-excipient interactions, as demonstrated in risperidone OD-mini-tablet studies . For stability, accelerated degradation studies under varied pH and temperature conditions should be paired with mass spectrometry to identify breakdown products.
Q. How does the structural absence of a fluorine atom in this compound influence its physicochemical properties compared to risperidone?
- Methodological Answer : Comparative studies using X-ray crystallography and computational modeling (e.g., density functional theory) can elucidate structural differences. For example, the lower Koc value (103 vs. 284 in Trifludimoxazin) suggests reduced soil adsorption, requiring environmental fate studies using OECD guidelines .
Q. What are the key considerations for designing in vitro assays to evaluate this compound’s pharmacological activity?
- Methodological Answer : Dose-response experiments (e.g., IC50 measurements in cell lines like MC3T3-E1) should use one-way ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Ensure replicates (n ≥ 6) to account for variability, as seen in risperidone’s dose-dependent inhibition of osteoblast proliferation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental models?
- Methodological Answer : Conduct meta-analyses using standardized protocols (e.g., consistent cell lines, exposure times). For instance, risperidone’s maximal suppression of MC3T3-E1 cells occurred at 48 hours, highlighting temporal variability . Apply mixed-effects models to account for inter-study heterogeneity and validate findings with orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What experimental design strategies minimize variability in formulating this compound dosage forms?
- Methodological Answer : Implement Box-Behnken designs to optimize excipient ratios (e.g., mannitol, microcrystalline cellulose) and process parameters. Evaluate responses like crushing strength (≥5 kN) and disintegration time (≤60 seconds in simulated saliva) using regression analysis. Include robustness testing under QbD frameworks to ensure reproducibility .
Q. How do environmental parameters (e.g., soil Koc, half-life) affect the ecological risk assessment of this compound?
- Methodological Answer : Use batch sorption experiments to measure Koc in representative soil types. Pair with OECD 307 guidelines for aerobic degradation studies. Compare degradation rates to structurally similar herbicides (e.g., Trifludimoxazin) to identify functional group-specific persistence patterns .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in preclinical neuropharmacology studies?
- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) can quantify exposure-response relationships. For longitudinal behavioral data, generalized estimating equations (GEE) account for repeated measures. Validate models using Akaike Information Criterion (AIC) and residual plots, as applied in risperidone’s cognitive effect studies .
Q. Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply process analytical technology (PAT) tools like near-infrared spectroscopy for real-time monitoring. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., particle size distribution) with critical quality attributes (CQAs) .
Q. What methodologies validate the specificity of analytical assays for this compound in complex matrices?
- Methodological Answer : Spike-and-recovery experiments in biological fluids (e.g., plasma) at 80–120% of target concentrations. Calculate accuracy (90–110%) and precision (RSD < 5%) using triplicate injections. Confirm absence of matrix interference via peak purity angles (< purity thresholds) in HPLC-DAD .
Q. Research Design and Reporting
Q. How to structure a research paper on this compound to meet rigorous academic standards?
- Methodological Answer : Follow AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) structure. In the Methods section, detail synthesis protocols using IUPAC nomenclature and cite characterization techniques (e.g., NMR shifts in δ ppm). Discuss limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and align conclusions with the original hypothesis .
Propiedades
IUPAC Name |
3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-16-18(23(28)27-12-5-4-8-21(27)24-16)11-15-26-13-9-17(10-14-26)22-19-6-2-3-7-20(19)29-25-22/h2-3,6-7,17H,4-5,8-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOGUXWMVNJOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147558 | |
Record name | Desfluoro risperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106266-09-5 | |
Record name | Desfluororisperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106266-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desfluoro risperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106266095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desfluoro risperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUORO RISPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J14P0P46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.